1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Overview
Description
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a compound known for its significant biological activities. It is a type of diarylheptanoid, a class of natural products known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
Target of Action
The primary target of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, also known as N-17, is the nucleocapsid (N) protein of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 interacts with the N protein by binding to its N-terminal domain (N-NTD) . This binding was validated using drug affinity responsive target stability assays . The affinity of N-17 to the N-NTD was predicted using molecular docking and molecular dynamics simulation .
Biochemical Pathways
The N protein is a multifunctional RNA-binding protein with many critical roles in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 disrupts these processes, thereby inhibiting the replication of the virus .
Pharmacokinetics
A similar compound, dhdk, which is a novel curcuminoid analogue isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
N-17 exhibits excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . Thus, N-17 has been identified as a novel SARS-CoV-2 inhibitor targeting the N protein .
Biochemical Analysis
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has been identified as a compound with outstanding inhibitory activity . It has been found to bind to the N-terminal domain of the nucleocapsid protein (N-NTD) in SARS-CoV-2 . The binding was validated using drug affinity responsive target stability assays .
Cellular Effects
The compound exhibits excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that this compound has a significant impact on viral replication within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the N-terminal domain of the nucleocapsid protein (N-NTD) of SARS-CoV-2 . This binding interaction was predicted using molecular docking and molecular dynamics simulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one typically involves the condensation of appropriate aromatic aldehydes with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Industry: The compound’s antioxidant properties make it useful in the formulation of health supplements and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Demethoxycurcumin: A derivative of curcumin with slightly different chemical properties but similar biological activities.
Bisdemethoxycurcumin: Another curcumin derivative with potent biological activities.
Uniqueness
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit the nucleocapsid protein of SARS-CoV-2 sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-YLMKKNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one in biological research?
A1: This compound, isolated from the seeds of Alpinia blepharocalyx, exhibits potent antiplatelet activity. [] This means it can inhibit the aggregation or clumping of platelets, which is a crucial step in blood clot formation. This property makes it a promising candidate for developing new antithrombotic drugs, which are used to prevent and treat conditions like heart attacks and strokes.
Q2: How does the structure of this compound relate to its activity?
A2: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of certain structural features likely contributes to its antiplatelet activity. The two 4-hydroxyphenyl groups at each end of the molecule, along with the conjugated double bond system and the hydroxyl group, may play a role in interacting with specific targets involved in platelet aggregation. Further research exploring analogs and modifications of this compound could reveal the key structural features essential for its activity.
Q3: Has this compound been found in other plant sources?
A3: Yes, in addition to being found in Alpinia blepharocalyx, this compound has also been identified in Alpinia zerumbet seeds. [] This suggests that this compound might be present in other species within the Alpinia genus and potentially other plant families. This highlights the potential of exploring natural product diversity for novel bioactive molecules.
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